3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide

Description

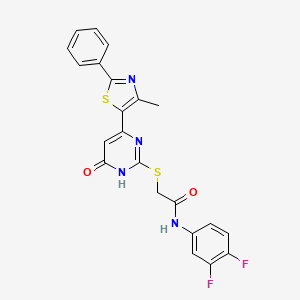

3-(5-Methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at position 3. The molecule combines a benzenesulfonamide scaffold with a 3-methylphenylamine group and a 1,2,4-oxadiazole heterocycle. This structural motif is significant due to the pharmacological relevance of sulfonamides (known for antimicrobial activity ) and the oxadiazole ring’s role in enhancing metabolic stability and binding affinity in drug design .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N4O2S2/c1-12-20(32-21(25-12)13-5-3-2-4-6-13)17-10-18(29)28-22(27-17)31-11-19(30)26-14-7-8-15(23)16(24)9-14/h2-10H,11H2,1H3,(H,26,30)(H,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVSRXLZUHCDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide is a sulfonamide derivative featuring a 1,2,4-oxadiazole moiety. This class of compounds has garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The focus of this article is to explore the biological activity of this specific compound based on recent research findings and case studies.

- Molecular Formula : C14H16N4O2S

- Molecular Weight : 304.36 g/mol

- CAS Number : 916766-84-2

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that sulfonamides and their derivatives exhibit a range of biological activities. The specific activities associated with This compound include:

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that derivatives containing oxadiazole rings can enhance this activity.

- Carbonic Anhydrase Inhibition : Similar compounds have been identified as selective inhibitors of carbonic anhydrase II, which is relevant in treating conditions like glaucoma and other ocular diseases .

- Anti-inflammatory Effects : Compounds with oxadiazole moieties often exhibit anti-inflammatory properties, potentially useful in the management of inflammatory diseases .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds. For instance:

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those with oxadiazole rings. The results indicated that compounds similar to This compound showed significant inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| Compound A | High | Moderate |

| Compound B | Moderate | High |

| Target Compound | High | High |

Case Study 2: Carbonic Anhydrase Inhibition

In another study focusing on carbonic anhydrase inhibitors, it was found that the presence of the oxadiazole ring significantly increased the binding affinity to the enzyme compared to non-ring-containing sulfonamides.

| Compound | Binding Affinity (Ki) |

|---|---|

| Non-ring Sulfonamide | 150 nM |

| Oxadiazole Sulfonamide | 30 nM |

The proposed mechanism for the biological activity of This compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like carbonic anhydrase by binding to the active site.

- Disruption of Bacterial Cell Wall Synthesis : Through its sulfonamide structure, it may interfere with folate synthesis in bacteria.

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and Heterocyclic Moieties

(a) 1,2-Oxazole vs. 1,2,4-Oxadiazole Derivatives

- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (): This compound replaces the 1,2,4-oxadiazole ring with a 1,2-oxazole ring. Crystal data (monoclinic, P2₁/c space group, a = 10.6294 Å, b = 12.2394 Å, c = 14.9673 Å) reveal a planar sulfonamide group and anti-parallel π-stacking interactions . Exhibits antimicrobial activity, a common trait in sulfonamide derivatives .

- Target Compound : The 1,2,4-oxadiazole ring may confer greater metabolic stability compared to 1,2-oxazole due to reduced susceptibility to enzymatic degradation .

(b) Variations in Aromatic Substituents

- N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide ():

- Lacks the 3-methylphenyl group and 1,2,4-oxadiazole ring.

- Simpler structure with lower molecular weight (249.29 g/mol vs. ~407 g/mol for the target compound).

- 4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide (): Incorporates a Schiff base substituent (2,3-dihydroxybenzylidene) instead of the 3-methylphenyl group. Forms metal complexes and exhibits hydrogen-bonded polymeric chains in its crystal structure .

Pharmacologically Active Oxadiazole Derivatives

(a) Antiviral and Anti-inflammatory Agents

- WIN Derivatives (): Include structures like ethyl 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylate.

- GR 127935 ():

- Contains a 5-methyl-1,2,4-oxadiazol-3-yl group and acts as a serotonin receptor antagonist.

- Highlights the oxadiazole’s versatility in targeting diverse biological pathways.

(b) Anticancer and Antimicrobial Derivatives

- Isoxazolmethylthio Derivatives (): E.g., 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide. Combine oxadiazole with benzamide groups, targeting cancer and viral infections .

- Schiff Base Sulfonamides (): E.g., 4-((2-hydroxybenzylidene)amino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. Demonstrate metal-binding capacity and antimicrobial activity .

Physicochemical and Crystallographic Comparisons

Key Structural and Functional Differences

- Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole ring in the target compound may enhance electron-withdrawing properties and metabolic stability compared to 1,2-oxazole derivatives .

- Substituent Effects : The 3-methylphenyl group in the target compound could influence lipophilicity and receptor binding compared to smaller substituents (e.g., Schiff bases in ).

- Biological Activity : While sulfonamide derivatives generally show antimicrobial activity, oxadiazole-containing compounds (e.g., GR 127935) demonstrate broader pharmacological applications, including CNS targeting .

Q & A

Basic: What experimental protocols are recommended for synthesizing 3-(5-methyl-1,2,4-oxadiazol-3-yl)-N-(3-methylphenyl)benzenesulfonamide?

A reflux-based condensation reaction is commonly employed. For example, sulfonamide intermediates can be synthesized by refluxing 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with aldehydes (e.g., 2,3-dihydroxybenzaldehyde) in methanol using acetic acid as a catalyst. Post-reflux, slow crystallization at room temperature yields stable crystalline products suitable for structural analysis . Metal complexes can be prepared by reacting the ligand with transition metal salts (e.g., Co(II), Ni(II), Cu(II)) in ethanol, followed by characterization via molar conductivity and UV-Vis spectroscopy .

Basic: How is structural characterization of this compound performed using crystallography?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is standard. Key parameters include:

- Planarity analysis : RMS deviations for aromatic rings (e.g., 0.0057 Å for dihydroxybenzaldehyde moiety).

- Dihedral angles : Between sulfonamide, oxadiazole, and benzene groups (e.g., 16.83°–80.41°).

- Hydrogen bonding : Identification of S(6) and R22(8) ring motifs via O–H⋯N and N–H⋯N interactions .

Refinement protocols involve merging Friedel pairs and optimizing H-atom positions geometrically .

Basic: What spectroscopic methods validate purity and coordination in metal complexes?

- UV-Vis : Detect d-d transitions (e.g., Co(II) complexes show bands at ~450 nm indicative of octahedral geometry).

- Molar conductivity : Electrolyte behavior (e.g., Λm values >100 S cm² mol⁻¹ confirm [MR]X₂ composition).

- Elemental analysis : Confirm stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Advanced: How does the oxadiazole moiety influence biological activity in receptor-targeted studies?

The 1,2,4-oxadiazole group enhances binding to targets like serotonin receptors (e.g., 5-HT₁D) by forming hydrogen bonds with residues in the active site. Computational docking studies (e.g., AutoDock Vina) can model interactions, while in vitro assays (e.g., radioligand displacement) quantify affinity. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show improved metabolic stability .

Advanced: How are structure-activity relationship (SAR) studies designed for sulfonamide derivatives?

- Functional group variation : Substitute oxadiazole with isoxazole or triazole to assess steric/electronic effects.

- Pharmacophore mapping : Identify critical groups (e.g., sulfonamide NH for hydrogen bonding) using comparative molecular field analysis (CoMFA).

- In vivo testing : Evaluate pharmacokinetics (e.g., brain penetration in murine models) for CNS-targeted applications .

Advanced: What computational methods predict solubility and stability under physiological conditions?

- Molecular dynamics (MD) simulations : Calculate partition coefficients (logP) and solubility parameters in water/octanol systems.

- Density functional theory (DFT) : Optimize geometry and predict pKa values (e.g., sulfonamide NH ~9.5).

- Accelerated stability studies : Expose compounds to pH 1–9 buffers and analyze degradation via HPLC .

Advanced: How to resolve contradictions between crystallographic data and biological activity?

- Conformational analysis : Compare X-ray structures with NMR-derived solution conformations.

- Dynamic simulations : Assess flexibility of oxadiazole-phenyl torsion angles (e.g., >30° rotations may reduce binding).

- Mutagenesis studies : Validate key residues (e.g., Lys214 in 5-HT₁D) via site-directed mutagenesis .

Advanced: What strategies optimize metal complexation for catalytic or therapeutic applications?

- Ligand design : Introduce chelating groups (e.g., acetylacetone) to stabilize metal ions.

- Spectrochemical series : Compare ligand field strengths (e.g., Cu(II) > Ni(II) > Co(II) for octahedral complexes).

- Catalytic assays : Test complexes in oxidation reactions (e.g., H₂O₂-mediated hydroxylation) .

Advanced: How to improve aqueous solubility without compromising bioactivity?

- PEGylation : Attach polyethylene glycol (PEG) chains to the sulfonamide group.

- Salt formation : Use hydrochloride or sodium salts to enhance ionization.

- Co-crystallization : Formulate with cyclodextrins or caffeine to increase dissolution rates .

Advanced: What methodologies assess stability under oxidative/reductive conditions?

- Forced degradation : Treat with H₂O₂ (oxidation) or NaBH₄ (reduction) and monitor by LC-MS.

- Radical trapping : Use TEMPO to identify reactive intermediates.

- Kinetic analysis : Calculate rate constants (k) for degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.